4-Amino-2-methylbutanoic acid

Description

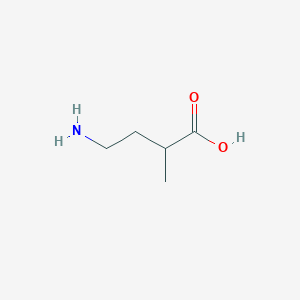

Structure

2D Structure

Properties

IUPAC Name |

4-amino-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBRINKRALSWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962500 | |

| Record name | 4-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42453-21-4 | |

| Record name | 4-Amino-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Asymmetric Approaches to 4 Amino 2 Methylbutanoic Acid and Its Derivatives

Classical and Contemporary Chemical Synthesis Routes

The construction of the 4-amino-2-methylbutanoic acid scaffold can be achieved through various classical and contemporary organic synthesis strategies. These methods often involve the formation of carbon-carbon bonds and the introduction of amine and carboxylic acid functionalities.

Total Synthesis Strategies for Enantiomeric Forms of this compound

The total synthesis of the enantiomers of this compound often relies on asymmetric methodologies to establish the chiral center at the C2 position. One common strategy involves the use of the "chiral pool," where readily available enantiomerically pure starting materials, such as amino acids, are transformed into the target molecule. For instance, derivatives of natural amino acids can serve as precursors, with their inherent chirality guiding the stereochemical outcome of subsequent reactions.

Enzymatic resolutions and asymmetric catalysis are also powerful tools for obtaining enantiomerically pure this compound. Biocatalytic approaches can offer high enantioselectivity under mild reaction conditions.

Derivatization from Precursors (e.g., Cbz-protected tert-butyl 4-aminobutanoate)

A versatile approach to synthesizing derivatives of this compound involves the derivatization of suitable precursors. For example, Cbz-protected tert-butyl 4-aminobutanoate can serve as a key starting material. The ester and carbamate (B1207046) protecting groups allow for selective reactions at other positions of the molecule. The α-carbon to the ester can be deprotonated using a strong base to form an enolate, which can then be alkylated with a methylating agent, such as methyl iodide, to introduce the desired methyl group at the C2 position. Subsequent deprotection of the amine and carboxylic acid functionalities would yield this compound. The stereochemistry of the methylation step can be controlled through the use of chiral auxiliaries or catalysts.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Achieving high levels of stereocontrol is a central challenge in the synthesis of chiral molecules like this compound. Several techniques are employed to synthesize specific stereoisomers and to separate racemic mixtures.

Diastereoselective Alkylation and Related Methodologies

Diastereoselective alkylation is a powerful strategy for introducing the methyl group at the C2 position with a specific stereochemistry. This approach typically involves attaching a chiral auxiliary to a precursor molecule, which then directs the approach of the alkylating agent to one face of the enolate, leading to the preferential formation of one diastereomer. The diastereomeric ratio of the products is a measure of the selectivity of the reaction. After the alkylation, the chiral auxiliary can be removed to yield the enantiomerically enriched product. The choice of chiral auxiliary, base, and reaction conditions can significantly influence the diastereoselectivity of the alkylation.

Utilization of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are organic compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor, such as a derivative of 4-aminobutanoic acid. The steric and electronic properties of the auxiliary then create a chiral environment that biases the subsequent methylation reaction to produce one enantiomer in excess.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. These can be acylated with a derivative of 4-aminobutanoic acid, and the resulting imide can be deprotonated and alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the desired enantiomer of this compound. Other chiral auxiliaries derived from amino alcohols or other natural products can also be employed.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Evans Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids, synthesis of chiral imines |

| (1R,2S)-(-)-Ephedrine | Synthesis of chiral catalysts and auxiliaries |

| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylations |

Assignment of Absolute Configuration (e.g., X-ray Crystallography, Specific Rotations)

The determination of the absolute configuration of the synthesized enantiomers of this compound is essential. X-ray crystallography is a powerful technique for unambiguously determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure derivative of this compound, its precise atomic arrangement can be elucidated.

Multi-Component Reactions for this compound Analogues

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from three or more starting materials in a single step. This approach is particularly valuable for generating libraries of structurally diverse analogues of this compound for various research applications.

Application of Ugi-Type Reactions for Structural Diversity

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, widely employed for creating a vast array of compounds, including peptide-like structures. semanticscholar.orgmdpi.com This reaction typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. semanticscholar.orgmdpi.com The versatility of the Ugi reaction stems from the ability to trap the intermediate nitrilium ion with various nucleophiles beyond the traditional carboxylic acid, expanding the scope of possible products. semanticscholar.orgmdpi.com

The Ugi reaction is particularly well-suited for generating analogues of this compound due to its ability to incorporate diverse building blocks. By varying the four starting components, a wide range of structural modifications can be introduced, leading to the synthesis of extensive compound libraries. For instance, the use of different α-amino acids as one of the components allows for the introduction of various side chains and stereochemical complexities.

A key feature of the Ugi reaction is its potential for diastereoselectivity, particularly when using chiral α-amino acids. For example, the reaction of α-amino acids like L-valine and L-serine with aromatic aldehydes and isocyanides has been used to synthesize 1,1′-iminodicarboxylic acid derivatives, which serve as crucial intermediates for more complex molecules.

| Reactant Type | Function in Ugi-4CR | Potential for Diversity in Analogues |

| Amine | Forms an imine with the carbonyl component | Introduction of various N-substituents |

| Aldehyde/Ketone | Provides the carbon backbone | Variation in steric and electronic properties |

| Isocyanide | Inserts a carbon atom and forms the amide | Diverse R-groups on the isocyanide |

| Carboxylic Acid | Acts as a nucleophile and provides the acyl group | Introduction of different acyl moieties |

Synthesis of Substituted 4-Amino-2-butenoic Acid Derivatives

The synthesis of substituted 4-amino-2-butenoic acid derivatives provides access to compounds with potential biological activities. One synthetic approach starts with a protected form of 4-aminobutanoate. nih.gov Through a series of reactions including substitutions at the alpha-carbon with phenylseleno and hydroxymethyl groups, followed by elimination of the selenoxide and substitution, various derivatives can be obtained in good yields. nih.gov A notable aspect of this method is the high degree of stereoselectivity observed during the selenoxide elimination, which predominantly yields the desired E isomer. nih.gov

Another strategy for creating substituted butenoic acid derivatives involves the reaction of maleic anhydride (B1165640) with primary amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acids. tandfonline.com These compounds can feature a variety of functional groups on the aromatic ring, influencing their chemical properties. tandfonline.com

Microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid presents another efficient route to 4-oxo-2-butenoic acids. nih.gov This method is notable for its operational simplicity and compatibility with a wide range of substrates, including electron-rich, electron-neutral, and electron-poor aromatic systems, as well as aliphatic compounds. nih.gov

| Starting Material | Reaction Type | Key Features | Resulting Derivative |

| Cbz-protected tert-butyl 4-aminobutanoate | Selenoxide elimination | High stereoselectivity for the E isomer | 4-Amino-2-(substituted methyl)-2-butenoic acids nih.gov |

| Maleic anhydride and primary amines | Ring-opening reaction | Formation of (Z)-isomers | (Z)-4-Oxo-4-(arylamino)but-2-enoic acids tandfonline.com |

| Methyl ketones and glyoxylic acid | Microwave-assisted aldol condensation | Broad substrate scope, good to excellent yields | 4-Oxo-2-butenoic acids nih.gov |

Process Chemistry and Scalability Research for this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents significant challenges. Process chemistry focuses on developing synthetic routes that are not only efficient but also safe, cost-effective, and scalable.

Biochemical Roles and Mechanistic Investigations of 4 Amino 2 Methylbutanoic Acid

Involvement in Branched-Chain Amino Acid Catabolism

The metabolism of branched-chain amino acids (BCAAs), such as leucine, is a fundamental process in many organisms, providing energy and essential metabolic intermediates. In certain microorganisms, these pathways are subject to regulation by environmental conditions, leading to the production of various secondary metabolites.

In microorganisms, the catabolism of the branched-chain amino acid leucine can lead to the production of 2-methylbutanoic acid, a branched-chain fatty acid. A notable example of this pathway has been delineated in the firmicute Lactococcus lactis. ethz.chnih.gov This bacterium, particularly under conditions of carbohydrate starvation, shifts its metabolism to utilize amino acids. The conversion of leucine to 2-methylbutanoic acid involves a series of enzymatic reactions that share intermediates with other metabolic processes. ethz.chnih.gov

The pathway begins with the transamination of leucine, a reaction common to all BCAA catabolism, which converts it into its corresponding α-keto acid, α-ketoisocaproate (KIC). acs.orgresearchgate.net From there, a multi-step pathway involving dehydrogenases, acyltransferases, and carboxylases ultimately yields 2-methylbutanoic acid via intermediates such as hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) and acetyl-CoA. ethz.chnih.gov This catabolic process is efficient, generating ATP and recycling cofactors like NADH and Coenzyme A. ethz.ch Gene expression profiling and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in identifying the intermediates and putative enzymes involved in this pathway in L. lactis. ethz.chnih.govnih.gov

Table 1: Putative Enzymes in the Leucine to 2-Methylbutanoic Acid Pathway in Lactococcus lactis This table is based on pathway reconstruction from gene expression and metabolite analysis.

| Enzyme Class | Role in Pathway |

| Aminotransferases (ATases) | Initial conversion of leucine to its α-keto acid. |

| Dehydrogenases | Catalyze oxidation-reduction steps in the pathway. |

| Acyltransferases | Transfer acyl groups, involving Coenzyme A. |

| Carboxylases | Incorporate CO2 into metabolic intermediates. |

| Transacylases | Transfer acyl groups between molecules. |

| Acylkinases | Involved in the phosphorylation of acyl compounds. |

Microbial metabolic pathways are highly adaptable to environmental conditions. In microbial systems like Lactococcus lactis, nutrient availability is a primary driver of metabolic state. During logarithmic growth, these bacteria primarily metabolize carbohydrates. However, upon carbohydrate depletion—a significant environmental stress—they enter a nonculturable state and reroute their metabolism toward amino acid catabolism to produce energy and essential precursors for transcription and translation. ethz.chnih.gov

This metabolic shift is a survival strategy. The induction of the leucine degradation pathway to produce 2-methylbutanoic acid is a key feature of this adaptation in L. lactis. ethz.chnih.gov This process is not unique to leucine; other amino acids are also catabolized to yield secondary metabolites. ethz.ch Studies have shown that under acid stress, another environmental pressure, some bacteria can overproduce both 3-methylbutanoic and 2-methylbutanoic acids from leucine. wikipedia.org This demonstrates that environmental stress conditions trigger specific gene expression programs that enable microorganisms to utilize alternative substrates, like amino acids, for survival and energy production. ethz.ch

Receptor Interaction and Signal Transduction Modulations in Non-Human Systems

Agonist, Partial Agonist, and Antagonist Activity at GABA Receptor Subtypes (e.g., GABAC Receptors)

The interaction of 4-amino-2-methylbutanoic acid and its analogues with γ-aminobutyric acid (GABA) receptors provides insight into the structural requirements for ligand binding and functional modulation of these critical inhibitory channels in the nervous system. While direct pharmacological data for this compound is limited in the available literature, extensive research on structurally related compounds, particularly unsaturated analogues, has illuminated the nuanced effects of substitutions on the butanoic acid backbone at GABAC receptors.

GABAC receptors, a subtype of ionotropic GABA receptors, are distinguished by their insensitivity to the classic GABAA antagonist bicuculline and the GABAB agonist baclofen nih.gov. Research on recombinant rat ρ3 GABAC receptors expressed in Xenopus oocytes has demonstrated the critical role of substitutions at the C2 position. For instance, the unsaturated analogue trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA) was found to have no effect as either an agonist or an antagonist at rat ρ3 GABAC receptors, even at concentrations up to 300 μM nih.govresearchgate.net. This lack of activity strongly suggests that the methyl group at the C2 position introduces a steric hindrance that prevents effective binding to the ligand site of the ρ3 subtype nih.govresearchgate.net. In contrast, 2-MeTACA does affect ρ1 and ρ2 GABAC receptors, highlighting its utility as a pharmacological tool to functionally differentiate between ρ receptor subtypes nih.govresearchgate.net.

This differential activity underscores the subtle structural variations within the binding pockets of GABA receptor subtypes. The activity of various GABA analogues at rat ρ3 GABAC receptors has been systematically characterized, providing a framework for understanding the potential interactions of related compounds like this compound.

Table 1: Activity of Select GABA Analogues at Rat ρ3 GABAC Receptors

| Compound | Activity Type | Potency (EC50 or KB) |

|---|---|---|

| GABA | Agonist | 4.0 ± 0.3 μM |

| Muscimol | Agonist | 1.9 ± 0.1 μM |

| trans-4-Aminocrotonic acid (TACA) | Agonist | 3.8 ± 0.3 μM |

| (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) | Antagonist | 4.8 ± 0.8 μM |

| trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) | Inactive | No effect at 300 μM |

Structure-Activity Relationship (SAR) Derivations for Substituted Analogues of this compound

Structure-activity relationship (SAR) studies on analogues of this compound have been crucial in delineating the molecular determinants for selectivity and potency at GABAC receptor subtypes. The introduction of a methyl group at the C2 position, as seen in this compound and its unsaturated counterpart 2-MeTACA, has profound implications for receptor interaction.

The finding that 2-MeTACA is inactive at rat ρ3 GABAC receptors, while its parent compound without the methyl group, trans-4-aminocrotonic acid (TACA), is a potent agonist with an EC50 of 3.8 μM, clearly demonstrates a negative steric effect of the C2-methyl group for this specific receptor subtype nih.govresearchgate.net. This suggests that the binding pocket of the ρ3 receptor is sterically constrained in the region that would accommodate the C2 substituent.

Conversely, the ability of 2-MeTACA to functionally interact with ρ1 and ρ2 receptors indicates that the binding sites of these subtypes can tolerate, and are perhaps even selective for, such a substitution. This differential pharmacology is a key SAR finding, establishing that C2 methylation is a critical modification for developing subtype-selective GABAC receptor ligands nih.gov. These compounds, by virtue of their ability to distinguish between ρ subunits, serve as valuable pharmacological tools for investigating the physiological roles of different GABAC receptor assemblies nih.govresearchgate.net.

Molecular Recognition and Binding Affinity Analyses for Receptor Targets

The binding affinity of various ligands for GABAC receptors has been quantified to understand these interactions. For antagonists, the binding affinity is often expressed as the equilibrium dissociation constant (KB). For example, at rat ρ3 GABAC receptors, the selective antagonist (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) exhibits a KB value of 4.8 μM nih.govresearchgate.net. For agonists, the potency is typically measured by the half-maximal effective concentration (EC50), which for the endogenous ligand GABA is 4.0 μM at the same receptor nih.govresearchgate.net.

The inactivity of trans-4-amino-2-methylbut-2-enoic acid (2-MeTACA) at rat ρ3 receptors indicates a very low binding affinity, likely due to the steric clash caused by the C2-methyl group, which prevents the molecule from achieving the optimal conformation for binding and activation nih.gov. This highlights that even small structural modifications can dramatically alter molecular recognition and abrogate binding affinity, preventing the ligand from effectively docking with its target receptor.

Prebiotic and Astrobiological Formation Pathways

Abiotic Synthesis Models and Mechanisms (e.g., Strecker-Cyanohydrin Pathway)

The formation of amino acids outside of biological systems is a cornerstone of prebiotic chemistry. One of the most plausible and well-studied mechanisms for the abiotic synthesis of α-amino acids is the Strecker synthesis, or Strecker-cyanohydrin pathway nih.govusra.edu. This pathway involves the reaction of an aldehyde or ketone with ammonia and cyanide masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com. The process begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile masterorganicchemistry.comwikipedia.org. Subsequent hydrolysis of the nitrile group yields the final amino acid masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com.

The components for this synthesis—aldehydes, ammonia, and cyanide—are believed to have been present in the early solar system and on the primitive Earth. The abundance of α-amino acids in certain meteorites is considered strong evidence for the operation of Strecker-type syntheses during the aqueous alteration phase on meteorite parent bodies nih.govnasa.gov. While the classic Strecker synthesis produces α-amino acids, variations of these chemical pathways, involving different precursors and reaction conditions, are thought to be responsible for the formation of the diverse array of β-, γ-, and δ-amino acids also found in extraterrestrial samples. The presence of all necessary precursors in carbonaceous chondrites supports the hypothesis that compounds like this compound were formed through such abiotic chemical processes in asteroidal parent bodies billions of years ago.

Occurrence in Extraterrestrial Samples and Implications for Origins of Life Research

Analyses of carbonaceous chondrite meteorites have provided definitive evidence of the extraterrestrial and abiotic origin of a wide variety of organic molecules, including amino acids. This compound has been positively identified in hot-water extracts of the Murchison meteorite, a CM2 carbonaceous chondrite nih.gov. It is one of ten possible five-carbon acyclic primary γ- and β-amino alkanoic acids identified in this meteorite nih.gov.

The concentration of γ-amino acids, including this compound, in the Murchison meteorite is approximately 5 nanomoles per gram (nmol g⁻¹) nih.gov. This is a higher concentration than that of the corresponding β-amino isomers found in the same meteorite nih.gov. The discovery of this compound and its isomers in the Murchison meteorite was significant, as, with one exception, none of these specific amino acids had previously been found in any natural terrestrial material nih.gov.

The presence of a full suite of structural isomers for five-carbon amino acids in the Murchison meteorite has profound implications for origins of life research nih.gov. It suggests a synthetic process based on the random combination of single-carbon precursors, consistent with abiotic mechanisms like the Strecker pathway nih.govnih.gov. This extraterrestrial delivery of a diverse inventory of prebiotic organic compounds, including γ-amino acids like this compound, could have provided the raw materials necessary for the emergence of life on Earth or elsewhere.

Table 2: Identification of this compound in the Murchison Meteorite

| Compound | Meteorite | Classification | Reported Concentration |

|---|---|---|---|

| This compound | Murchison | Carbonaceous Chondrite (CM2) | ~5 nmol/g (as part of γ-amino acid group) |

Advanced Analytical and Spectroscopic Characterization of 4 Amino 2 Methylbutanoic Acid

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is fundamental to the analysis of 4-amino-2-methylbutanoic acid, enabling its separation from other molecules, its definitive identification, and its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. mdpi.com Therefore, chemical derivatization is an essential prerequisite for GC-MS analysis. mdpi.commdpi.com This process converts the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives. nih.govnih.gov

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on the amino and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. This method has been evaluated for the compound-specific isotope analysis of soil amino acids. nih.gov

Acylation/Esterification: A two-step process where the carboxyl group is first esterified (e.g., with propanol (B110389) or methanol), followed by acylation of the amino group (e.g., with propyl chloroformate or pentafluoropropionic anhydride). mdpi.comnih.gov Derivatization with propyl chloroformate can be performed directly in aqueous biological samples, allowing for the automation of the entire analytical procedure. nih.govnih.gov

Once derivatized, the compound can be separated from other components in a complex matrix (such as blood plasma, urine, or cell culture medium) on a GC column. mdpi.comnih.gov The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification and allows for sensitive quantification. science.govresearchgate.net GC-MS methods have been developed to achieve low limits of detection, often in the low micromolar (µM) range, making them suitable for analyzing endogenous levels of amino acids in biological fluids. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Derivative Type | Key Advantages |

|---|---|---|

| Propyl Chloroformate | N-propoxycarbonyl alkyl ester | Allows for direct derivatization in aqueous samples; enables automation. nih.govnih.gov |

| Methyl Chloroformate | N-methoxycarbonyl methyl ester | Produces stable derivatives suitable for GC-MS analysis. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of amino acid analysis, as it can handle polar and non-volatile compounds in their native state, although derivatization is often used to enhance detection. jocpr.comshimadzu.com Various HPLC modes can be employed for the separation of this compound.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, but it is not ideal for retaining highly polar amino acids without derivatization. Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) renders the amino acids more hydrophobic, allowing for excellent separation on C18 columns. jocpr.comshimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds. Using a high percentage of organic solvent in the mobile phase, a silica (B1680970) column can function in HILIC mode, allowing for the analysis of underivatized amino acids. jocpr.com

Coupling HPLC with mass spectrometry (HPLC-MS) combines the powerful separation of HPLC with the sensitive and specific detection of MS. mdpi.com High-resolution mass spectrometers, such as the Orbitrap, provide exceptional mass accuracy (typically below 2 ppm), which allows for the determination of the elemental formula of an unknown compound and reduces isomeric ambiguity in complex samples. arxiv.org This is particularly valuable when analyzing complex organic materials or biological extracts where numerous isomers and isobaric compounds may be present. arxiv.org

Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique used to determine the stable isotopic composition (e.g., δ¹³C and δ¹⁵N) of individual compounds within a sample. vliz.bemdpi.com This information can provide insights into the origin, synthetic pathway, and trophic history of a molecule. vliz.besaveourseas.com The primary instrument used for this analysis is a gas chromatograph coupled to an isotope ratio mass spectrometer (IRMS) via a combustion or pyrolysis interface (GC-C-IRMS). nih.govucdavis.edu

For the analysis of this compound, the sample must first undergo hydrolysis (if part of a protein) and derivatization to make the amino acid amenable to gas chromatography. mdpi.comucdavis.edu The derivatized amino acids are separated on the GC column and then combusted at high temperatures (e.g., 1000 °C) to convert them into simple gases (CO₂ and N₂). ucdavis.edu These gases are then introduced into the IRMS, which precisely measures the ratio of heavy to light isotopes (¹³C/¹²C and ¹⁵N/¹⁴N). ucdavis.edu By comparing these ratios to international standards, the isotopic signature of the compound can be determined, which can help trace its flow through ecosystems or identify its biosynthetic origins. vliz.besaveourseas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. researchgate.netmdpi.com

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments in the molecule, their integration (ratio of protons), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. For this compound, one would expect distinct signals for the methyl group protons, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 and C4 positions.

¹³C NMR: A carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals would be expected, corresponding to the carboxyl carbon, the C2, C3, and C4 carbons of the butanoic chain, and the methyl carbon. researchgate.net The chemical shift of each carbon provides information about its chemical environment (e.g., carboxyl carbons appear far downfield).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| C1 (Carboxyl) | Carbonyl C | ~175-185 | N/A |

| C2 | Methine CH | ¹H: ~2.3-2.7 / ¹³C: ~35-45 | Multiplet |

| C3 | Methylene CH₂ | ¹H: ~1.6-2.0 / ¹³C: ~30-40 | Multiplet |

| C4 | Methylene CH₂ | ¹H: ~2.8-3.2 / ¹³C: ~38-48 | Triplet |

| C5 (Methyl) | Methyl CH₃ | ¹H: ~1.0-1.3 / ¹³C: ~15-25 | Doublet |

| N-H | Amine NH₂ | Variable | Broad Singlet |

| O-H | Carboxyl OH | Variable | Broad Singlet |

Note: Predicted values are estimates based on general principles of NMR spectroscopy and may vary depending on the solvent and pH.

Electrophysiological Methods for Functional Characterization of Receptor Interactions (e.g., Xenopus Oocytes)

To understand how this compound functions at a biological level, particularly its interaction with neurotransmitter receptors, electrophysiological methods are employed. The Xenopus laevis oocyte expression system is a widely used platform for studying the properties of ion channels and receptors. nih.gov

In this system, messenger RNA (mRNA) encoding specific receptor subunits (e.g., subunits of the GABA-A receptor) is injected into the oocytes. nih.gov The oocytes then translate this mRNA and express functional receptors on their cell membrane. Using a two-electrode voltage-clamp technique, the oocyte membrane potential is held at a constant value, and the ionic currents flowing through the expressed receptors are measured. nih.gov

By applying this compound to these oocytes, its functional effect on the receptor can be characterized. Researchers can determine if the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a modulator (altering the receptor's response to its natural ligand). researchgate.net Dose-response curves can be generated to determine the compound's potency (EC₅₀ for agonists) and efficacy, providing critical information about its biological activity at specific molecular targets. researchgate.net

Thermochemical and Solution Behavior Studies

Key properties include:

pKa: The acid dissociation constants for the carboxylic acid and amino groups determine the charge state of the molecule at a given pH. This is fundamental to its solution behavior and interaction with biological systems.

LogP: The octanol-water partition coefficient is a measure of the compound's lipophilicity, which influences its ability to cross cell membranes.

Solubility: The extent to which the compound dissolves in various solvents is a critical parameter for formulation and experimental design.

Thermochemical Data: Properties such as the enthalpy of formation, heat capacity, and melting point relate to the compound's thermodynamic stability. sigmaaldrich.com

Table 3: Selected Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 117.15 g/mol | Basic molecular property. nih.gov |

| XlogP3-AA | -2.6 | Indicates high hydrophilicity. nih.gov |

| pKa (Acidic) | ~4.5 | Estimated for the carboxylic acid group. |

| pKa (Basic) | ~10.5 | Estimated for the amino group. |

| Polar Surface Area | 63.3 Ų | Influences membrane permeability and solubility. nih.gov |

Source: Predicted values are computationally generated, primarily from PubChem. nih.gov

Scientific studies detailing the thermophysical properties, such as apparent molar volume and adiabatic compressibility, have been conducted for a variety of other amino acids. These studies are crucial for understanding solute-solvent and solute-solute interactions, which provide insights into the structural behavior of these molecules in solution. However, equivalent research focused specifically on this compound does not appear to be published in the accessible literature.

Therefore, the section on "," specifically subsection 4.4.1., cannot be completed as per the user's request for detailed research findings and data tables.

Computational Chemistry and Molecular Modeling of 4 Amino 2 Methylbutanoic Acid Systems

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations generate a trajectory that describes the dynamic evolution of a system, offering a view of its conformational landscape. wikipedia.orgwustl.edu This technique is invaluable for exploring the flexibility of molecules like 4-Amino-2-methylbutanoic acid and identifying its low-energy, stable conformations. archie-west.ac.uk

The exploration of conformational space is critical because the three-dimensional shape of a molecule dictates its biological activity. For this compound, the presence of a methyl group on the carbon atom adjacent to the carboxyl group introduces a chiral center and restricts rotation, leading to a complex energy landscape. MD simulations can map this landscape by simulating the molecule's behavior, often in an explicit solvent like water to mimic physiological conditions. wikipedia.org

An MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, typically filled with water molecules, and adding ions to neutralize the system.

Energy Minimization: Optimizing the initial geometry to remove steric clashes and find a local energy minimum. archie-west.ac.uk

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the system's properties.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the resulting trajectory can reveal key conformational properties, such as dihedral angle distributions, root-mean-square deviation (RMSD) to track structural changes, and clustering analysis to group similar structures. nih.gov This information helps identify the most populated and energetically favorable conformations, which are likely the "active" conformations that interact with biological targets.

Illustrative Data: Conformational Analysis of this compound

| Conformer Cluster | Relative Population (%) | Potential Energy (kcal/mol) | Key Dihedral Angle (C-C-C-N) |

|---|---|---|---|

| 1 (Extended) | 45.2 | -15.8 | 175° |

| 2 (Gauche 1) | 30.5 | -14.9 | 65° |

| 3 (Gauche 2) | 24.3 | -14.5 | -70° |

This table presents hypothetical data from an MD simulation, illustrating how different conformers of this compound might be distributed in terms of population and energy.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can provide detailed information about electron distribution, molecular orbitals, and electrostatic potential. semanticscholar.org These properties are fundamental to understanding a molecule's reactivity, stability, and interaction with other molecules. semanticscholar.org

For this compound, QC calculations can elucidate:

Charge Distribution: Determining the partial atomic charges on each atom, which highlights sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack. The amino and carboxyl groups are expected to be the primary sites of interaction.

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. semanticscholar.org

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding.

These calculations provide a static, ground-state picture of the molecule's electronic character, complementing the dynamic information from MD simulations. nih.gov Such insights are essential for predicting how this compound might behave in a biological environment and for designing derivatives with altered reactivity. researchgate.net

Illustrative Data: Electronic Properties of this compound (DFT/B3LYP)

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (primarily on the amino group) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (primarily on the carboxyl group) |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability |

| Dipole Moment | 2.1 Debye | Reflects overall molecular polarity |

This table provides representative electronic property data for this compound that could be obtained from quantum chemical calculations.

Ligand-Receptor Docking Studies and Binding Site Topography Mapping

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijddr.in This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule within the active site of a target protein. nih.gov

Given its structural similarity to GABA, this compound could potentially interact with GABA receptors or transporters. mdpi.com Ligand-receptor docking studies could be employed to investigate this possibility. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target receptor (e.g., a GABA receptor) and preparing the 3D structure of this compound. nih.gov

Docking Simulation: Using a docking algorithm to systematically sample various orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts with specific amino acid residues. researchgate.netnih.gov

By mapping the binding site topography, these studies can reveal which residues are critical for ligand recognition and stabilization. researchgate.net This information is crucial for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent or selective analogs.

Illustrative Data: Docking of this compound into a Hypothetical GABA Receptor Binding Site

| Receptor Residue | Interaction Type | Distance (Å) | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Arg120 | Ionic / H-Bond (with Carboxyl) | 2.8 | -5.2 |

| Glu254 | Ionic / H-Bond (with Amino) | 2.9 | -4.8 |

| Tyr97 | Hydrogen Bond (with Carboxyl) | 3.1 | -2.1 |

| Phe200 | Hydrophobic (with Methyl) | 3.9 | -1.5 |

This table illustrates the kind of detailed interaction data that can be generated from a molecular docking study, showing how this compound might interact with key residues in a protein binding pocket.

In Silico Metabolic Pathway Reconstruction and Flux Analysis

In silico metabolic pathway reconstruction is the process of assembling a genome-scale model of an organism's metabolism using genomic and biochemical data. nih.govinsilicofermentation.com This computational model can then be used for Metabolic Flux Analysis (MFA), which quantifies the flow of metabolites through the various biochemical reactions in the network. wikipedia.orgrsc.org

While this compound is a non-proteinogenic amino acid, it would likely be metabolized through pathways common to other branched-chain amino acids (BCAAs). mdpi.commdpi.com A computational approach to understanding its metabolism would involve:

Pathway Prediction: Using databases and pathway prediction tools to identify potential enzymes and reactions involved in the catabolism of this compound. This would likely involve transamination and dehydrogenase reactions, similar to the degradation of valine, leucine, and isoleucine. mdpi.com

Model Construction: Building a stoichiometric model that represents the network of reactions.

Flux Balance Analysis (FBA): A mathematical method used to predict metabolite flux distribution at a steady state, often by optimizing for an objective function such as biomass production or ATP generation. nih.gov

By simulating the metabolic network, researchers can predict the fate of this compound, identify key metabolic intermediates, and pinpoint enzymes that are critical for its breakdown. nih.gov This knowledge is valuable for understanding its physiological role and potential impact on cellular metabolism.

Illustrative Data: Predicted Flux Distribution for this compound Catabolism

| Reaction / Enzyme | Predicted Flux (relative units) | Metabolic Consequence |

|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | 100 | Initial transamination to α-keto acid |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | 95 | Conversion to Acyl-CoA derivative |

| Entry into TCA Cycle | 85 | Contribution to central carbon metabolism |

| Alternative Pathway X | 5 | Minor metabolic route |

This table provides a simplified, hypothetical output from a flux balance analysis, showing the predicted flow of this compound through a catabolic pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgnih.gov By identifying key molecular properties (descriptors) that influence activity, a QSAR model can be used to predict the efficacy of new, untested compounds. nih.gov

If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., inhibition of a GABA transporter), a QSAR study could be performed. nih.govebi.ac.uk The typical workflow includes:

Data Set Preparation: Assembling a training set of molecules with known structures and measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. neovarsity.org

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates the descriptors with the activity.

Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. slideshare.net

A validated QSAR model can be a powerful predictive tool, enabling the in silico screening of virtual libraries of compounds to prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. youtube.com

Illustrative Data: Hypothetical QSAR Equation for GABA Transporter Inhibition

| Descriptor | Coefficient | Statistical Significance (p-value) | Interpretation |

|---|---|---|---|

| LogP (Lipophilicity) | +0.45 | <0.01 | Higher lipophilicity increases activity |

| Topological Polar Surface Area (TPSA) | -0.21 | <0.05 | Lower polarity increases activity |

| Molecular Weight (MW) | +0.15 | 0.08 | Slight positive correlation with size |

| Model Equation: pIC50 = 3.5 + 0.45(LogP) - 0.21(TPSA) + 0.15*(MW) | |||

| Model Statistics: R² = 0.85, Q² = 0.78 |

This table presents a sample QSAR model, showing the relationship between molecular descriptors and biological activity (pIC50). R² (correlation coefficient) and Q² (cross-validated R²) are measures of the model's goodness-of-fit and predictive ability, respectively.

Applications in Chemical Biology and Advanced Materials Research

Design and Synthesis of Biochemical Probes and Research Tools

The unique structural characteristics of 4-Amino-2-methylbutanoic acid make it a valuable component in the construction of advanced materials designed for biological research. A notable application is its use as a monomeric unit in the synthesis of complex star polymers intended for ligand display and drug delivery. google.com

In one such application, this compound is incorporated into a terpolymer arm of a star polymer. google.com This is achieved through its reaction during the synthesis of a polymer arm comprised of hydrophilic monomers, reactive monomers linked to a drug, and other functional units. google.com The resulting macromolecule, such as N3-poly(HPMA-co-Ma-b-Ala-2BXy-co-Ma-b-Ala-methylbutanoic acid)-Pg, exemplifies how this amino acid is used to build sophisticated architectures. google.com These star polymers act as scaffolds for the precise spatial arrangement of ligands or therapeutic agents, functioning as advanced tools for studying cellular interactions and for developing targeted delivery systems. google.com

Role as Chiral Building Blocks in Complex Organic Synthesis

This compound, particularly its enantiomerically pure forms, serves as a valuable chiral building block in complex organic synthesis. Researchers have developed multiple stereoselective routes to access its (R) and (S) enantiomers, which can then be used as precursors for more complex chiral molecules.

One established method involves the synthesis of (±)-4-amino-2-methylbutanoic acid from ethyl 2-methyl-4-phthalimidobutanoate. researchgate.netscialert.net The subsequent resolution of this racemic mixture or the direct asymmetric synthesis provides access to the individual enantiomers, (+)-(S)- and (−)-(R)-4-amino-2-methylbutanoic acid. researchgate.netscialert.net The absolute configuration of these chiral molecules has been confirmed through methods including X-ray crystallography. researchgate.net

Another powerful approach is the asymmetric vinylogous alkylation of an N-enoyl oxazolidinone. This method was successfully employed to produce (R)-4-amino-2-methylbutanoic acid. arkat-usa.org The process involves the removal of a chiral oxazolidinone auxiliary and deprotection of the amino group to yield the final chiral γ-amino acid. arkat-usa.org

Furthermore, derivatives of this compound are key intermediates in the synthesis of pharmacologically active agents. For instance, N-t-butoxycarbonyl-(4S)-(p-phenylphenylmethyl)-4-amino-2-methylbutanoic acid ethyl ester is a crucial precursor for certain neutral endopeptidase (NEP) inhibitors. google.comgoogle.com The synthesis of this intermediate via hydrogenation of an unsaturated precursor often results in a diastereomeric mixture, such as an 80:20 ratio, highlighting the stereochemical challenges and considerations in these synthetic pathways. google.comgoogle.comgoogleapis.com

Table 1: Synthetic Approaches for this compound and Its Derivatives

| Product | Starting Material / Method | Key Features | Reference(s) |

| (±)-4-Amino-2-methylbutanoic acid | Ethyl 2-methyl-4-phthalimidobutanoate | Racemic synthesis via phthalimido intermediate. | researchgate.net, scialert.net |

| (+)-(S)- and (−)-(R)-4-Amino-2-methylbutanoic acid | Resolution of racemic mixture or direct asymmetric synthesis | Provides enantiomerically pure forms for chiral synthesis. | researchgate.net |

| (R)-4-Amino-2-methylbutanoic acid | Asymmetric vinylogous alkylation of N-enoyl oxazolidinone | Stereoselective synthesis using a chiral auxiliary. | arkat-usa.org |

| N-t-butoxycarbonyl-(4S)-(p-phenylphenylmethyl)-4-amino-2-methylbutanoic acid ethyl ester | Hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester | Forms a diastereomeric mixture (e.g., 80:20); key intermediate for NEP inhibitors. | google.com, google.com, googleapis.com |

Protein Engineering and Peptide Modification Studies Utilizing this compound Moieties

While this compound is a non-proteinogenic amino acid, specific studies detailing its direct incorporation into peptide sequences for the purpose of protein engineering or to modulate the biological activity of peptides are not widely reported in the surveyed scientific literature.

Precursor Role in Biosynthesis of Specialized Metabolites in non-Human Systems

This compound has not been identified as a precursor in the biological synthesis of specialized metabolites within terrestrial organisms such as plants or bacteria. Instead, its presence is well-documented in non-human, extraterrestrial systems, specifically in carbonaceous chondrite meteorites. researchgate.netnasa.govwikimedia.org

Analyses of various meteorites have consistently identified this compound among a diverse suite of extraterrestrial amino acids. researchgate.netnasa.gov Its origin in these contexts is considered abiotic, meaning it is formed through chemical reactions independent of life. The prevailing hypothesis for its formation is the Strecker-cyanohydrin synthesis pathway, which would have occurred on the meteorite parent bodies during periods of aqueous alteration. wikimedia.orgnasa.gov This prebiotic synthetic route involves the reaction of aldehydes, ketones, ammonia, and hydrogen cyanide to form α-amino acids, with subsequent reactions potentially leading to γ-amino acids. wikimedia.orgnasa.gov Therefore, in these non-human systems, this compound is a product of prebiotic chemistry rather than a precursor in a biological pathway.

Table 2: Selected Meteorites Containing this compound

| Meteorite Name | Classification | Significance | Reference(s) |

| Murchison | CM2 Carbonaceous Chondrite | Extensively studied; contains a complex mixture of organic compounds, including numerous amino acids. | researchgate.net, nasa.gov |

| Asuka 12236 | CM Carbonaceous Chondrite | A primitive meteorite with high abundances of extraterrestrial amino acids. | wikimedia.org |

| Almahata Sitta | Ureilite | Found to contain various non-protein amino acids, though at lower abundances than in CM chondrites. | science.gov, researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.